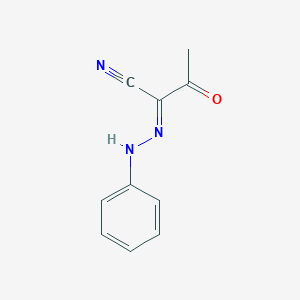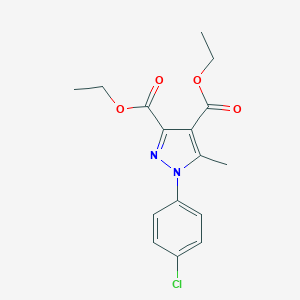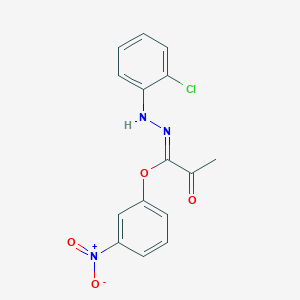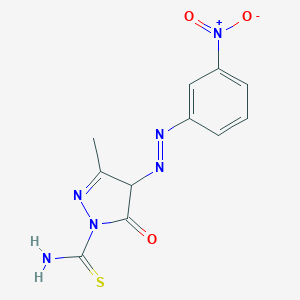
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene is an organic compound with the molecular formula C21H35NO It is characterized by the presence of three tert-butyl groups attached to a benzene ring, along with a sulfinylamino group
Métodos De Preparación
The synthesis of 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tritert-butylbenzene as the primary starting material.
Sulfinylation Reaction: The introduction of the sulfinylamino group is achieved through a sulfinylation reaction. This involves the reaction of 1,3,5-tritert-butylbenzene with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinylamino group. The reaction is conducted at a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Análisis De Reacciones Químicas
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH) are commonly used for this purpose.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles. For example, bromination of the compound can be achieved using bromine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. The compound’s structural features make it a candidate for designing novel pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s tert-butyl groups provide steric hindrance, affecting its binding affinity and selectivity towards targets. The exact pathways and targets involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene can be compared with other similar compounds, such as:
1,3,5-Tritert-butylbenzene: This compound lacks the sulfinylamino group and is primarily used as a precursor in the synthesis of this compound.
1,3,5-Tritert-butyl-2-(sulfonylamino)benzene: This compound contains a sulfonylamino group instead of a sulfinylamino group. It exhibits different reactivity and properties due to the presence of the sulfonyl group.
1,3,5-Tritert-butyl-2-(amino)benzene: This compound has an amino group instead of a sulfinylamino group. It is used in different chemical reactions and applications compared to this compound.
Propiedades
IUPAC Name |
1,3,5-tritert-butyl-2-(sulfinylamino)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NOS/c1-16(2,3)12-10-13(17(4,5)6)15(19-21-20)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOIVCJMVYLYLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=S=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401818 |
Source


|
| Record name | AF-962/31929032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68761-21-7 |
Source


|
| Record name | AF-962/31929032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Methylphenyl)hydrazono]-3-oxobutanenitrile](/img/structure/B386129.png)



![3-methyl-4-[(2-methylphenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386136.png)

![3-methyl-4-[(4-methylphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386140.png)
![4-[(3-methoxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386142.png)
![4-[(3-chlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386143.png)
![4-[(4-bromophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386146.png)
![(4Z)-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386148.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386150.png)
![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386151.png)

